Methyl 2-amino-3-(oxolan-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(oxolan-3-yl)propanoate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of amino acids and contains an oxolane ring, which is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(oxolan-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an amino acid derivative with an oxolane-containing reagent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(oxolan-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acid derivatives.
Scientific Research Applications
Methyl 2-amino-3-(oxolan-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(oxolan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The oxolane ring may also play a role in its binding affinity and specificity for certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(oxolan-2-yl)propanoate
- Methyl 3-amino-3-(oxolan-2-yl)propanoate
Uniqueness
Methyl 2-amino-3-(oxolan-3-yl)propanoate is unique due to the position of the oxolane ring, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound may result in different interactions with enzymes and other molecular targets compared to similar compounds.
Biological Activity
Methyl 2-amino-3-(oxolan-3-yl)propanoate, a chemical compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C11H19NO2 and a molecular weight of approximately 199.28 g/mol. The presence of an amino group and an oxolane (tetrahydrofuran) moiety contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis and various biological applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding with biomolecules, while the oxolane ring enhances lipophilicity, allowing for better membrane permeability. These interactions can lead to modulation of various biochemical pathways, including enzyme-substrate interactions and metabolic processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to possess anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.
- Analgesic Properties : The compound may also exhibit analgesic effects, which are currently under investigation in various biological contexts.
Case Studies
- Enzyme Interaction Studies : In vitro assays have demonstrated that this compound can bind to certain enzymes, influencing their activity. For instance, studies using a variety of concentrations revealed significant inhibition rates against specific targets, suggesting its potential as a therapeutic agent in metabolic disorders .
- Pharmacological Evaluations : A pharmacological evaluation indicated that the compound could modulate pathways associated with pain and inflammation. These findings were supported by animal models where the compound was administered to assess its analgesic and anti-inflammatory effects.
Applications in Medicine and Industry
This compound is being explored for various applications:
- Drug Development : Its unique structure makes it a promising candidate for drug development, particularly in creating new therapies for metabolic diseases and inflammatory conditions .
- Chemical Synthesis : The compound serves as a building block in the synthesis of complex organic molecules, highlighting its utility in both academic research and industrial applications.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Biological Activity | References |
---|---|---|---|
This compound | C11H19NO2 | Enzyme inhibition, anti-inflammatory | |
Methyl 3-amino-2-(oxolan-3-yl)methylpropanoate | C11H19NO2 | Similar biological activities | |
Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate | C12H23NO2 | Potential analgesic effects |
Properties
IUPAC Name |
methyl 2-amino-3-(oxolan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h6-7H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUYFWWPZFYJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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